molecular formula C24H23NO5S B11084674 2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate

2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate

Cat. No.: B11084674
M. Wt: 437.5 g/mol
InChI Key: JCWHCTLMSYXTAF-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate is a complex organic compound with a unique structure that includes phenyl, sulfonyl, and butanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods such as flash chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

phenacyl 4-(benzenesulfonamido)-3-phenylbutanoate

InChI

InChI=1S/C24H23NO5S/c26-23(20-12-6-2-7-13-20)18-30-24(27)16-21(19-10-4-1-5-11-19)17-25-31(28,29)22-14-8-3-9-15-22/h1-15,21,25H,16-18H2

InChI Key

JCWHCTLMSYXTAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)OCC(=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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